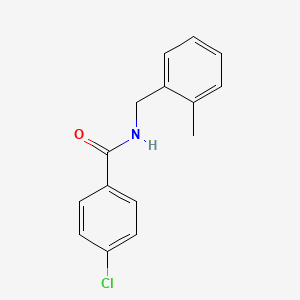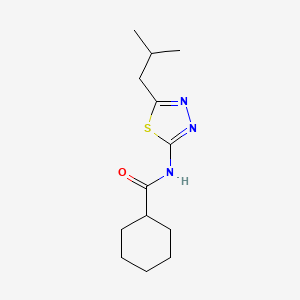![molecular formula C14H12ClNOS B5855053 4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)
4-{[(4-chlorophenyl)thio]methyl}benzamide
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}benzamide, also known as CPTM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPTM belongs to the class of benzamide derivatives, which have been extensively studied for their diverse biological activities.
Applications De Recherche Scientifique
Crystal Structure Analysis
Structural Stabilization and Bonding : The structure of closely related compounds to 4-{[(4-chlorophenyl)thio]methyl}benzamide is stabilized by extensive intramolecular hydrogen bonds. For example, the 4-chloro derivative forms dimeric pairs due to intermolecular hydrogen bonds, forming 14-membered rings with an R2(2)(14) motif (Siddiqui et al., 2008).
Geometrical Parameters : The geometrical parameters of similar compounds have been calculated theoretically and compared with XRD structures, showing agreement in bond lengths and angles (Panicker et al., 2010).
Synthesis and Anticonvulsant Activity
- Synthesis and Evaluation : Analogues of 4-{[(4-chlorophenyl)thio]methyl}benzamide have been synthesized and evaluated for anticonvulsant activity using models like the amygdala kindling model, aiding in understanding the structure-activity correlation in such compounds (Scott et al., 1993).
Antimycobacterial Screening
- Synthesis and Screening : New derivatives have been synthesized and evaluated for their in vitro antitubercular activities against Mycobacterium tuberculosis, identifying potential lead molecules for drug development (Nayak et al., 2016).
Tritium Labeling and Receptor Antagonism
- Tritium Labeling for Receptor Studies : Certain compounds with benzamide functionality, similar to 4-{[(4-chlorophenyl)thio]methyl}benzamide, have undergone tritium labeling for use in receptor antagonism studies, such as for C-C chemokine receptor 1 (CCR1) (Hong et al., 2015).
Anticancer Activity
- Pro-Apoptotic and Anticancer Properties : Derivatives of similar compounds have shown proapoptotic activity against melanoma cell lines, and have been evaluated for their potential as anticancer agents (Yılmaz et al., 2015).
Anti-Inflammatory Effects
- Anti-Inflammatory Properties : Related compounds have been investigated for their anti-inflammatory properties, providing insights into potential medical applications (Torres et al., 1999).
Antipathogenic Activity
- Antipathogenic and Antibiofilm Properties : Thiourea derivatives, closely related to 4-{[(4-chlorophenyl)thio]methyl}benzamide, have been synthesized and tested for antibiofilm properties against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus (Limban et al., 2011).
Hydrogen Bonding in Anticonvulsants
- Hydrogen Bonding Analysis : The crystal structures of anticonvulsant enaminones, related to 4-{[(4-chlorophenyl)thio]methyl}benzamide, have been determined to understand the role of hydrogen bonding in their efficacy (Kubicki et al., 2000).
Nematocidal Activity
- Nematocidal Activities : Novel oxadiazole derivatives, structurally related to 4-{[(4-chlorophenyl)thio]methyl}benzamide, have been synthesized and evaluated for their nematocidal activities, indicating potential as nematicides (Liu et al., 2022).
Synthesis and Characterization
- Synthesis and Molecular Structure : The synthesis, characterization, and crystal structure analysis of related benzamide compounds provide insights into their molecular architecture and potential applications (Saeed et al., 2010).
Electrophilic Properties
- Electrophilic Behavior and Mutagenicity : Studies on the electrophilic properties of similar compounds have provided insights into their chemical behavior and potential mutagenic effects (Overton et al., 1986).
Antibacterial Study
- Antibacterial Activity : Research on compounds derived from similar benzamides has shown antibacterial properties, supporting their use in developing new antimicrobial agents (Adam et al., 2016).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKRWLQTHPKCSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-Chlorophenyl)sulfanyl]methyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



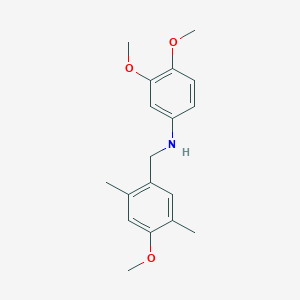
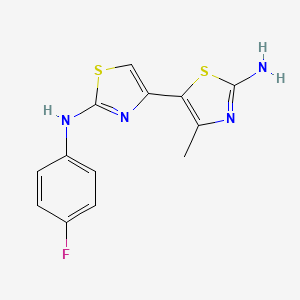
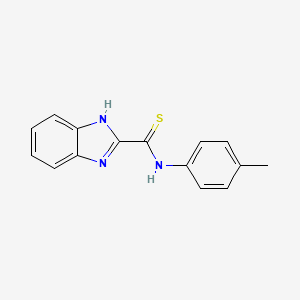
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)

![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
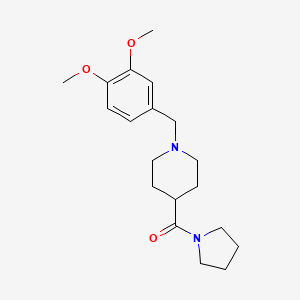
![2-isopropyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5855034.png)


![3-amino-2-benzyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5855056.png)

